4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate

Übersicht

Beschreibung

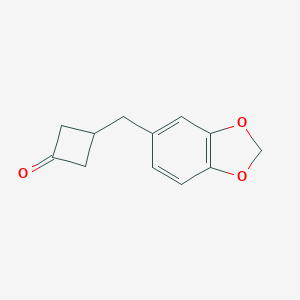

Chelidamic acid, also known as 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a dicarboxylate with a pyridine skeleton . It effectively coordinates with many metal ions . Chelidamate complexes have wide applications in many fields, including biochemistry and medical chemistry .

Synthesis Analysis

The synthesis of Chelidamic acid has been studied using potentiometry and calorimetry . There are three successive protonation steps. The protonation constants of each step (log 10K) are calculated as 10.74±0.01, 3.22±0.02, and 1.63±0.03 . The first two protonation steps are exothermic, while the last step is endothermic .Molecular Structure Analysis

The three protonation states (HL2−, H2L− and H3L) were analyzed using the 1H NMR spectra and crystal structure . The results confirm that the order of successive protonation sites is the pyridine-N (HL2−), pyridinol-OH (H2L−), and carboxylate oxygen atom (H3L) .Chemical Reactions Analysis

All the protonation steps are mainly driven by entropy . The protonation property of a drug molecule is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity .Physical And Chemical Properties Analysis

The physical and chemical properties of Chelidamic acid include a melting point of 267 °C . The protonation constants of each step (log 10K) are calculated as 10.74±0.01, 3.22±0.02, and 1.63±0.03 .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Material Science

Recent Trends in Synthesis and Applications : The compound 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate plays a significant role in the synthesis of 1,4-dihydropyridines (DHPs), which are critical in developing many drugs and materials. The atom economy reactions for synthesizing bioactive 1,4-DHPs highlight the compound's significance as a starting material. These reactions, particularly the Hantzsch Condensation reaction, pave the way for generating more biologically active compounds by exploring their SARs activity (Sohal, 2021).

Betalains Chemistry and Biochemistry : Betalains, which derive from betalamic acid related to the dihydropyridine structure, serve as chemosystematic markers in plants. Their synthesis involves hydroxylation of tyrosine to DOPA, highlighting the compound's relevance in studying plant pigments and their applications in food science and pharmacology (Khan & Giridhar, 2015).

Analytical and Environmental Science

Analytical Methods for Antioxidant Activity : The role of dihydropyridine compounds in determining antioxidant activity through various assays underscores their importance in food engineering, medicine, and pharmacy. The ability to assess antioxidant capacity using chemical reactions and spectrophotometry is crucial (Munteanu & Apetrei, 2021).

Atmospheric Aerosols Study : Dihydropyridine compounds, including derivatives of dicarboxylic acids, are investigated for their presence in atmospheric aerosols, revealing their sources and transformation pathways in the environment. This research is vital for understanding the environmental impact and atmospheric chemistry of organic pollutants (Kawamura & Bikkina, 2016).

Biochemical and Health-Related Applications

Bioactive Compounds Synthesis : The compound's derivative, 1,3,4-oxadiazole, shows a broad spectrum of bioactivities, including anticancer, antibacterial, and antiviral properties. These activities are attributed to the efficient binding with different enzymes and receptors, showcasing the compound's potential in developing new therapeutic agents (Verma et al., 2019).

Peptide Studies and Drug Development : The integration of the compound in peptide studies, such as the use of the spin label amino acid TOAC, has been instrumental in analyzing peptide secondary structure and dynamics. This application is crucial for understanding peptide interactions with membranes and proteins, providing insights into drug design and molecular biology (Schreier et al., 2012).

Wirkmechanismus

Target of Action

Chelidamic acid, also known as 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate, is a trianionic chelating agent . It effectively coordinates with many metal ions , making it a potent inhibitor of enzymes that require metal ions for their activity. One such enzyme is glutamate decarboxylase , which plays a crucial role in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).

Mode of Action

Chelidamic acid interacts with its targets through a process known as chelation . This involves the formation of multiple bonds between the chelidamic acid and a metal ion, effectively “wrapping” the ion and altering its chemical behavior. This can inhibit the function of enzymes that rely on these metal ions, such as glutamate decarboxylase .

Biochemical Pathways

By inhibiting glutamate decarboxylase, chelidamic acid can affect the GABAergic pathway . This pathway is responsible for the production of GABA, an inhibitory neurotransmitter that plays a key role in neuronal excitability. Disruption of this pathway can have significant effects on neurological function.

Pharmacokinetics

The compound’s solubility in 1 m nh4oh solution suggests that it may be well-absorbed in the gastrointestinal tract. Its ability to form chelates with metal ions could also influence its distribution within the body.

Result of Action

The inhibition of glutamate decarboxylase by chelidamic acid can lead to decreased levels of GABA . This can result in increased neuronal excitability, potentially leading to neurological disorders such as epilepsy.

Action Environment

Environmental factors can influence the action, efficacy, and stability of chelidamic acid. For example, the presence of metal ions in the body can affect the compound’s ability to form chelates and thus its biological activity . Additionally, factors such as pH can influence the protonation state of chelidamic acid , which may affect its solubility and absorption.

Zukünftige Richtungen

The future directions of research on Chelidamic acid could involve further exploration of its coordination with various metal ions and its potential applications in biochemistry and medical chemistry . Additionally, more studies could be conducted to understand its protonation steps and their implications in physiochemistry and biology .

Biochemische Analyse

Biochemical Properties

Chelidamic acid monohydrate interacts with various enzymes and proteins. It is among the most potent of the tested “conformationally restricted glutamate analogs” as an inhibitor of glutamate decarboxylase . This suggests that it has a significant role in biochemical reactions involving this enzyme.

Cellular Effects

Chelidamic acid monohydrate has been shown to have effects on various types of cells and cellular processes. For instance, gallium (III) complexes with chelidamic acid were tested to demonstrate the cytotoxicity effect and anti-proliferative activity on human breast cancer cells .

Molecular Mechanism

The molecular mechanism of action of chelidamic acid monohydrate involves its interactions with biomolecules and changes in gene expression. It effectively coordinates with many metal ions , which could lead to changes in the activity of enzymes and other proteins.

Dosage Effects in Animal Models

The effects of chelidamic acid monohydrate can vary with different dosages in animal models. For example, oral administration of vanadium (V) complexes with chelidamic acid effectively lowered both the hyperglycemia and hyperlipidemia of diabetes

Eigenschaften

IUPAC Name |

4-oxo-1H-pyridine-2,6-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h1-2H,(H,8,9)(H,10,11)(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGPHFVJWBKEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486644 | |

| Record name | 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199926-39-1 | |

| Record name | 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the potential applications of metallo-supramolecular polymers incorporating chelidamic acid derivatives as ligands?

A: Chelidamic acid derivatives, like the bis-tridentate ligand with 2,6-bis(phenylamide)pyridine moieties (L1), can be used to synthesize metallo-supramolecular polymers with transition metal ions such as iron (II), ruthenium (II), or nickel (II). [] These polymers exhibit interesting electrochemical properties, including reversible redox behavior attributed to the metal centers. [] For example, the iron (II) containing polymer (PolyFeL1) displays reversible electrochromism, switching between orange and brown colors upon application of specific voltages. [] This property makes these polymers promising candidates for applications in electrochromic devices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)

![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)